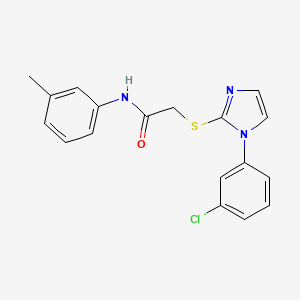

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide

Description

2-((1-(3-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide is a synthetic compound featuring a central imidazole ring substituted with a 3-chlorophenyl group at the N1 position. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with an m-tolyl (meta-methylphenyl) group. This structure combines a halogenated aryl group, a sulfur-containing bridge, and a methyl-substituted aromatic ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS/c1-13-4-2-6-15(10-13)21-17(23)12-24-18-20-8-9-22(18)16-7-3-5-14(19)11-16/h2-11H,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFOBSNCAKTSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an imidazole ring, a thioether linkage, and a chlorophenyl substituent, which contribute to its unique properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 365.84 g/mol. The structure can be broken down into several key components:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms, contributing to the compound's basicity and potential interaction with biological targets.

- Chlorophenyl Group : Enhances lipophilicity and biological activity.

- Thioether Linkage : Provides stability and influences the compound's reactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : This is achieved through a condensation reaction involving glyoxal, ammonia, and formaldehyde under acidic conditions.

- Introduction of the Chlorophenyl Group : Utilizes nucleophilic substitution with 3-chlorobenzyl chloride.

- Thioether Linkage Formation : Involves reacting the chlorophenyl-imidazole intermediate with thiourea.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound shows promising antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated, revealing effective activity against strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

Antifungal Activity

The compound has also been assessed for antifungal activity, particularly against Candida albicans. Results indicate significant inhibition of fungal growth, with IC50 values indicating effective concentrations for therapeutic use.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Studies

A recent study evaluated the efficacy of several imidazole derivatives, including this compound, in various biological assays:

- In vitro Cytotoxicity : The compound was tested on multiple cancer cell lines, showing significant cytotoxic effects with IC50 values ranging from 10 to 20 μM.

- Mechanistic Studies : Flow cytometry analyses indicated an increase in the sub-G1 population, confirming apoptosis as a mode of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a broader class of imidazole- and thioacetamide-containing derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Key Observations:

Core Heterocycle Influence: The imidazole core in the target compound contrasts with benzimidazole () and quinazoline () derivatives. Quinazolines, as seen in EGFR inhibitors, leverage their planar structure for ATP-binding pocket interactions . Thiazole-based analogs () prioritize coordination chemistry, with crystal structures revealing stable hydrogen-bonded networks .

Substituent Effects :

- Halogenated Aryl Groups : The 3-chlorophenyl group in the target compound may enhance hydrophobic interactions and halogen bonding compared to bromophenyl (CAS 1226446-56-5) or dichlorophenyl () substituents .

- Acetamide Modifications : The m-tolyl group introduces moderate lipophilicity, contrasting with p-tolyl () or trifluoromethylphenyl (CAS 1226453-99-1, ) groups, which may alter metabolic stability or target selectivity .

Biological Activity Trends :

- Thioacetamide-linked compounds, such as those in and , show antiproliferative and kinase-inhibitory activities, suggesting the thioether bridge is a critical pharmacophore for target engagement .

- Antimicrobial activity in benzimidazole derivatives () correlates with hydrazinyl side chains, a feature absent in the target compound .

Q & A

Q. What synthetic routes are recommended for preparing 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Prepare the imidazole-thiol intermediate by reacting 3-chloroaniline with carbon disulfide and hydrazine under basic conditions to form the imidazole ring .

- Step 2 : Introduce the thioether linkage by reacting the thiol group with a chloroacetamide derivative (e.g., 2-chloro-N-(m-tolyl)acetamide) in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours .

- Optimization : Adjust solvent polarity (e.g., acetone vs. DMF), catalyst loading (e.g., triethylamine for acid scavenging), and reaction time to improve yield. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, C-S stretch at ~600–700 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm regiochemistry of the imidazole ring and substituent positions (e.g., aromatic protons in m-tolyl at δ 6.8–7.2 ppm, methyl group at δ ~2.3 ppm) .

- Elemental Analysis : Validate empirical formula (e.g., C₁₈H₁₅ClN₃OS) by comparing calculated vs. experimental C/H/N percentages (±0.3% tolerance) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N bonds stabilizing the lattice) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to compute electronic properties (HOMO-LUMO gaps, MESP maps) and identify nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or enzymes). Dock the compound into active sites (PDB: 1XYZ) with flexible ligand settings and analyze binding affinities (ΔG < -7 kcal/mol suggests strong interactions) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions (e.g., RMSD < 2 Å indicates stable binding) .

Q. What strategies resolve contradictions between experimental data (e.g., spectral anomalies) and theoretical predictions?

- Methodological Answer :

- Spectral Discrepancies : If experimental ¹H NMR shows unexpected splitting, re-examine coupling constants (e.g., vicinal vs. geminal protons) or consider dynamic effects (e.g., rotamers in the acetamide group) .

- Elemental Analysis Mismatches : Re-crystallize the compound to remove solvent impurities or verify combustion analysis conditions (e.g., oxygen-free environment) .

- DFT vs. XRD Geometry : Compare dihedral angles from crystallography with computed values. Adjust DFT functionals (e.g., switch to M06-2X for better dispersion corrections) .

Q. How do structural modifications (e.g., aryl substituents) influence biological activity and physicochemical properties?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the m-tolyl ring. Test cytotoxicity (MTT assay) and logP (HPLC) to correlate substituents with bioactivity and lipophilicity .

- Thermal Stability : Use DSC/TGA to compare melting points and decomposition temperatures. Bulky substituents (e.g., -Br) may enhance stability via steric hindrance .

- Solubility : Measure solubility in PBS (pH 7.4) and DMSO. Polar groups (e.g., -OH) improve aqueous solubility but may reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.